molecular formula C12H8FNO3 B6367740 3-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine CAS No. 1261972-56-8

3-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine

Cat. No.: B6367740
CAS No.: 1261972-56-8
M. Wt: 233.19 g/mol
InChI Key: YFZPQSHKAIEJRK-UHFFFAOYSA-N
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Description

3-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine is a novel compound that has garnered attention in various fields of research and industry due to its unique physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Fluorination: Introduction of the fluorine atom.

    Cyclization: Formation of the pyridine ring.

    Carboxylation: Introduction of the carboxylic acid group.

Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and fluorine gas or a fluorinating agent for fluorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carboxylic acids to alcohols.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(5-Carboxy-2-fluorophenyl)-2-pyridone, while reduction may produce this compound alcohol .

Scientific Research Applications

3-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or alter signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Carboxy-2-fluorophenyl)benzoic acid
  • 3-(5-Carboxy-2-fluorophenyl)phenol
  • 3-(5-Carboxy-2-fluorophenyl)picolinic acid

Uniqueness

Compared to similar compounds, 3-(5-Carboxy-2-fluorophenyl)-2-hydroxypyridine is unique due to its hydroxypyridine moiety, which imparts distinct reactivity and potential for diverse applications. Its combination of functional groups allows for versatile chemical modifications and interactions .

Properties

IUPAC Name

4-fluoro-3-(2-oxo-1H-pyridin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-4-3-7(12(16)17)6-9(10)8-2-1-5-14-11(8)15/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZPQSHKAIEJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682977
Record name 4-Fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-56-8
Record name 4-Fluoro-3-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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